Clenisopenterol - 157664-68-1

Clenisopenterol

Catalog Number: EVT-1745224
CAS Number: 157664-68-1
Molecular Formula: C13H20Cl2N2O
Molecular Weight: 291.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Clenisopenterol is a synthetic compound classified as a beta-2 adrenergic agonist, primarily used in veterinary medicine to promote growth in livestock. It is structurally related to other compounds in the same class, such as clenbuterol and ractopamine, which are known for their ability to enhance muscle growth and reduce fat deposition in animals. Clenisopenterol's chemical identity is characterized by its molecular formula C13H18Cl2N2OC_{13}H_{18}Cl_2N_2O and a molecular weight of approximately 303.2 g/mol.

Synthesis Analysis

Methods and Technical Details

The synthesis of Clenisopenterol typically involves a series of chemical reactions starting with 4-amino-3,5-dichlorobenzaldehyde and 3-methylbutylamine. The process can be broken down into the following steps:

  1. Formation of Schiff Base: The initial step involves the reaction of 4-amino-3,5-dichlorobenzaldehyde with 3-methylbutylamine to form an intermediate Schiff base.
  2. Reduction: The Schiff base is then reduced using sodium borohydride, a common reducing agent, under room temperature conditions in a methanol or ethanol solvent.

In industrial settings, more scalable methods such as continuous flow synthesis may be employed to enhance efficiency and yield higher purity products. This method allows for better control over reaction conditions and the use of advanced purification techniques like high-performance liquid chromatography.

Molecular Structure Analysis

Structure and Data

Clenisopenterol possesses a complex molecular structure characterized by:

  • Molecular Formula: C13H18Cl2N2OC_{13}H_{18}Cl_2N_2O
  • Molecular Weight: Approximately 303.2 g/mol
  • Structural Features: The compound features a dichlorobenzene ring, an amine group, and a hydroxyl group, which contribute to its biological activity.

The three-dimensional conformation of Clenisopenterol allows it to interact effectively with beta-2 adrenergic receptors, influencing its potency as an agonist.

Chemical Reactions Analysis

Reactions and Technical Details

Clenisopenterol undergoes various chemical reactions, including:

  1. Oxidation: It can be oxidized to form corresponding ketones or aldehydes using reagents such as potassium permanganate or chromium trioxide in acidic conditions.
  2. Reduction: The compound can be further reduced to alcohols or amines using sodium borohydride or lithium aluminum hydride under anhydrous conditions.
  3. Substitution: Halogen atoms within the structure can be substituted with other functional groups like hydroxyl or amino groups through nucleophilic substitution reactions.

These reactions are essential for modifying the compound for various applications or studying its metabolic pathways.

Mechanism of Action

Process and Data

Clenisopenterol acts primarily as a beta-2 adrenergic receptor agonist. Upon administration, it binds to these receptors located on various tissues, particularly in skeletal muscle and adipose tissue. This binding triggers a cascade of intracellular events leading to:

  • Increased Lipolysis: Enhanced breakdown of fat stores.
  • Muscle Hypertrophy: Promotion of muscle growth through increased protein synthesis.
  • Bronchodilation: Relaxation of bronchial smooth muscle, improving airflow in respiratory passages.

The pharmacological effects are similar to those observed with other beta-2 agonists like clenbuterol but may vary in potency and duration of action depending on specific structural modifications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Clenisopenterol exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but has limited solubility in water.
  • Melting Point: Specific melting point data may vary but is generally within the range typical for similar compounds.

These properties influence its formulation in veterinary products and dictate handling precautions during synthesis and application.

Applications

Scientific Uses

Clenisopenterol is primarily utilized in veterinary medicine for:

  • Growth Promotion: Enhancing weight gain and feed efficiency in livestock.
  • Performance Enhancement: Used in some competitive animal sports for its muscle-building properties.

Moreover, due to its structural similarity to other beta-agonists, it serves as a subject of study for understanding drug metabolism, receptor interaction, and potential abuse in animal husbandry practices .

In research contexts, Clenisopenterol's detection methods have been developed for monitoring residues in animal products using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring compliance with food safety regulations .

Theoretical Frameworks for Clenisopenterol Mechanistic Pathways

Receptor Binding Affinity Models and Allosteric Modulation Theories

Clenisopenterol's pharmacological profile is defined by its dual interaction with β-adrenergic receptors (β-ARs), combining high-affinity orthosteric binding with positive allosteric modulation. The compound exhibits a dissociation constant (Kd) of 3.2 nM for β2-AR, as determined by isothermal titration calorimetry, indicating strong binding at the orthosteric site where endogenous catecholamines like epinephrine bind [1] [4]. This affinity is governed by thermodynamic principles where ΔG = −RT lnKa (Ka = 1/Kd), reflecting favorable enthalpy-driven interactions due to hydrogen bonding with Serine204 and Aspartate113 residues [1] [4].

Beyond orthosteric binding, Clenisopenterol acts as a PAM-agonist (Positive Allosteric Modulator with intrinsic agonism) at β1-AR. This behavior aligns with the Monod-Wyman-Changeux (MWC) allosteric model, where ligand binding stabilizes the receptor's active conformation [2] [5] [9]. Computational simulations reveal that Clenisopenterol binds a transmembrane allosteric pocket (distinct from orthosteric sites), inducing a conformational change that increases orthosteric site affinity by 8.3-fold (α = 8.3) and efficacy by 2.1-fold (β = 2.1) for endogenous agonists [5] [9]. This dual mechanism enables tissue-specific signaling: intrinsic partial agonism (efficacy = 0.67) provides baseline activity, while PAM effects amplify endogenous catecholamine responses during sympathetic activation [9].

Table 1: Clenisopenterol Binding Parameters

Parameterβ2-AR (Orthosteric)β1-AR (Allosteric)
Kd (nM)3.2 ± 0.418.7 ± 2.1
ΔG (kcal/mol)−11.9−9.8
Cooperativity Factor (α)8.3
Efficacy Modulation (β)2.1

The ligand trapping mechanism further enhances binding kinetics. Molecular dynamics show Clenisopenterol’s fluorophenyl group induces a hydrophobic collapse in β2-AR’s extracellular loop 2, reducing dissociation rates (koff = 0.027 s−1) and prolonging receptor residency [1]. This kinetic selectivity differentiates it from classical agonists like albuterol and underscores its therapeutic potential in sustained bronchorelaxation or cardiac output modulation.

Computational Predictions of Target Engagement Specificity

Clenisopenterol’s selectivity across adrenergic subtypes was resolved using algebraic graph-based machine learning models. The AGL-EAT-Score framework, which encodes protein-ligand complexes as Extended Atom-Type Multiscale Weighted Colored Subgraphs, predicted a 22.4-fold selectivity (β2-AR/Kd : β1-AR/Kd) by analyzing eigenvalue spectra of adjacency matrices for subgraphs centered on binding pockets [8]. Key interactions driving specificity include:

  • Van der Waals complementarity with Ile1722-AR) vs. steric clash with Val1381-AR)
  • Electrostatic potential matching in β2-AR’s Asn312 pocket (ΔEelec = −4.8 kcal/mol)

Table 2: Computational Target Engagement Metrics

MetricValueMethod
RMSD (Predicted vs. Experimental Kd)0.38 log unitsAGL-EAT-Score [8]
β21 Selectivity22.4:1Molecular Dynamics/MM-PBSA [1] [8]
Off-target Risk (Kinases)< 5%Structural Similarity Screening [6]

Network Target Theory (NTT) simulations further contextualized engagement specificity. By embedding Clenisopenterol within a human signaling network (7,940 nodes, 13.7 million edges), NTT quantified perturbation diffusion from primary targets (ADRB1/ADRB2) to off-target pathways [6]. Clenisopenterol exhibited a network perturbation index (NPI) of 0.16 for β-AR signaling hubs vs. >0.8 for promiscuous agents like dobutamine. This precision stems from its limited disruption of cAMP-CREB cross-talk with MAPK pathways—validated via transcriptomics showing only 12/3,214 genes differentially expressed in cardiomyocytes vs. >300 with isoproterenol [6].

Systems Biology Approaches to Pathway Crosstalk Analysis

Clenisopenterol’s functional outcomes arise from orchestrated modulation of cross-talking pathways rather than isolated receptor binding. The Pathway Crosstalk Perturbation Network (PXPN) model was applied to RNA-seq data from human bronchial epithelial cells treated with Clenisopenterol, revealing:

  • Primary pathway enrichment: Gαs-cAMP-PKA (FDR = 3.1×10−7)
  • Secondary crosstalk perturbations: EGFR transactivation (FDR = 0.002) and CREB-mediated anti-inflammatory transcription (FDR = 0.008) [3] [7]

Crucially, PXPN corrected false-positive enrichments (e.g., Parkinson’s disease pathways) by isolating crosstalk gene sets shared between pathways. For example, 38 genes in the "GPCR-Calcium Signaling" crosstalk region exhibited coordinated expression changes (z = 4.7, p < 10−5), explaining Clenisopenterol’s indirect effects on bronchial smooth muscle contraction [3] [7].

Table 3: Pathway Crosstalk Analysis (PXPN Output)

Pathway PairCrosstalk GenesPerturbation z-scoreBiological Implication
cAMP-PKA ↔ EGFR Transactivation273.9Bronchodilation synergy
CREB Transcription ↔ NF-κB Signaling15−4.2IL-6/IL-8 suppression
Calcium Signaling ↔ GPCR Kinases384.7Desensitization resistance

Ligand-centric network modeling further predicted combinatorial synergies. When Clenisopenterol’s target nodes (ADRB2, ADRB1, GNAS) were superimposed onto a diabetic neuropathy PPI network, module detection algorithms identified a functional cluster (PPARG, RXRA, ADRB1) with high centrality (betweenness = 0.78). This explains experimental synergy between Clenisopenterol and pioglitazone (PPARG agonist) in enhancing insulin sensitivity—validated by a 2.3-fold increase in GLUT4 translocation in adipocytes [6] [7]. Such systems-level insights position Clenisopenterol as a node modulator within disease-relevant interactomes rather than a mere receptor activator.

Properties

CAS Number

157664-68-1

Product Name

Clenisopenterol

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(3-methylbutylamino)ethanol

Molecular Formula

C13H20Cl2N2O

Molecular Weight

291.21 g/mol

InChI

InChI=1S/C13H20Cl2N2O/c1-8(2)3-4-17-7-12(18)9-5-10(14)13(16)11(15)6-9/h5-6,8,12,17-18H,3-4,7,16H2,1-2H3

InChI Key

KWAPEXIWYNEGAV-UHFFFAOYSA-N

SMILES

CC(C)CCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O

Canonical SMILES

CC(C)CCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.